molecular formula C9H15N B12106080 rac-(2R,6R)-2-allyl-6-methyl-1,2,3,6-tetrahydropyridine

rac-(2R,6R)-2-allyl-6-methyl-1,2,3,6-tetrahydropyridine

Cat. No.: B12106080
M. Wt: 137.22 g/mol
InChI Key: PSNCFOFVFFJWLI-UHFFFAOYSA-N
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Description

rac-(2R,6R)-2-allyl-6-methyl-1,2,3,6-tetrahydropyridine: is a chiral compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of an allyl group and a methyl group attached to the tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,6R)-2-allyl-6-methyl-1,2,3,6-tetrahydropyridine can be achieved through several synthetic routes. One common method involves the use of a palladium-catalyzed allylation reaction. The starting material, 2-methyl-1,2,3,6-tetrahydropyridine, is reacted with an allyl halide in the presence of a palladium catalyst and a base. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction conditions can lead to consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: rac-(2R,6R)-2-allyl-6-methyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its fully saturated form, removing the double bond in the allyl group.

    Substitution: The allyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized tetrahydropyridine derivatives.

Scientific Research Applications

rac-(2R,6R)-2-allyl-6-methyl-1,2,3,6-tetrahydropyridine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.

    Industry: Utilized in the synthesis of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of rac-(2R,6R)-2-allyl-6-methyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

  • rac-(2R,6R)-6-methyl-2-piperidinecarboxylic acid
  • rac-(2R,6R)-6-({[(tert-butoxy)carbonyl]amino}methyl)oxane-2-carboxylic acid
  • rac-(2R,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-2-carboxylic acid

Comparison: rac-(2R,6R)-2-allyl-6-methyl-1,2,3,6-tetrahydropyridine is unique due to the presence of the allyl group, which imparts distinct reactivity and potential biological activity. Compared to similar compounds, it offers different substitution patterns and steric properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-3-5-9-7-4-6-8(2)10-9/h3-4,6,8-10H,1,5,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNCFOFVFFJWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CCC(N1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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